N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11211175
InChI: InChI=1S/C15H19N3OS/c1-3-18(4-2)11-13-10-16-15(20-13)17-14(19)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,16,17,19)
SMILES: CCN(CC)CC1=CN=C(S1)NC(=O)C2=CC=CC=C2
Molecular Formula: C15H19N3OS
Molecular Weight: 289.4 g/mol

N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide

CAS No.:

Cat. No.: VC11211175

Molecular Formula: C15H19N3OS

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide -

Molecular Formula C15H19N3OS
Molecular Weight 289.4 g/mol
IUPAC Name N-[5-(diethylaminomethyl)-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C15H19N3OS/c1-3-18(4-2)11-13-10-16-15(20-13)17-14(19)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,16,17,19)
Standard InChI Key MXUZQZIUZIDLHL-UHFFFAOYSA-N
SMILES CCN(CC)CC1=CN=C(S1)NC(=O)C2=CC=CC=C2
Canonical SMILES CCN(CC)CC1=CN=C(S1)NC(=O)C2=CC=CC=C2

Chemical Identity and Structural Features

Molecular Composition and Stereochemical Properties

N-(5-((Diethylamino)methyl)thiazol-2-yl)benzamide exhibits the molecular formula C₁₅H₁₉N₃OS (molecular weight: 289.4 g/mol) according to VulcanChem, while ChemDiv reports a slightly divergent formula of C₁₆H₂₁N₃OS (molecular weight: 303.42 g/mol) . This discrepancy may arise from differences in salt forms or isomeric configurations, though both sources confirm the achiral nature of the compound. Key physicochemical properties include:

PropertyChemDiv VulcanChem
logP3.29Not reported
logD3.29Not reported
Polar Surface Area37.386 ŲNot reported
H-Bond Donors11
H-Bond Acceptors44

The compound’s SMILES notation (CCN(CC)CC1=CN=C(S1)NC(=O)C2=CC=CC=C2) confirms the thiazole ring’s substitution pattern, with the diethylaminomethyl group enhancing lipophilicity and the benzamide moiety contributing to π-π stacking interactions .

Synthetic Pathways

Synthesis typically involves multi-step protocols:

  • Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.

  • Functionalization: Introduction of the diethylaminomethyl group via Mannich reaction or nucleophilic substitution .

  • Benzamide Coupling: Amide bond formation between 2-aminothiazole intermediates and benzoyl chloride derivatives using coupling agents like EDCI or HOBt.

Source variability in molecular formulas suggests potential divergences in protecting groups or counterions during synthesis. For instance, the ChemDiv compound may include a methyl group at the 4-position of the thiazole ring, absent in VulcanChem’s structure .

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

The compound’s calculated water solubility (logS = -3.39) and moderate logP (3.29) indicate poor aqueous solubility but favorable membrane permeability, aligning with Lipinski’s Rule of Five . The polar surface area (37.386 Ų) suggests limited blood-brain barrier penetration, making it more suitable for peripheral targets .

Metabolic Stability

The presence of a thiazole ring and tertiary amine (diethylamino group) introduces potential metabolic liabilities. Cytochrome P450-mediated oxidation of the diethylamino group and hydrolytic cleavage of the benzamide bond are probable metabolic pathways, though experimental data are lacking .

Biological Activity and Mechanism of Action

Antimicrobial and Antiviral Activity

Thiazole derivatives exhibit broad-spectrum antimicrobial effects. For instance:

  • 5-Substituted thiazoles inhibit Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) .

  • 2-Aminothiazole-4-carboxylates suppress HIV-1 protease (IC₅₀ = 0.87 µM) by binding to the active site .

The compound’s thiazole core likely contributes to metal chelation, disrupting microbial enzymatic processes .

Comparative Analysis of Structural Analogs

CompoundTargetActivity (IC₅₀)Source
AlpelisibPI3Kα4.6 nM (MCF-7)
Compound 8aMulti-kinase75.5% GI (Leukemia)
N-Acylated thiazolesCaspase-32.1 µM (U251)

Future Directions and Research Gaps

  • In Vitro Screening: Prioritize assays against NCI-60 cancer cell lines and ESKAPE pathogens.

  • SAR Optimization: Explore substituents at the 4-position of the thiazole ring to modulate selectivity.

  • Pharmacokinetic Studies: Assess oral bioavailability and plasma protein binding using rodent models.

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